

Troubleshooting low solubility of Enfuvirtide Acetate in aqueous solutions

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Compound of Interest

Compound Name: *Enfuvirtide Acetate*

Cat. No.: *B029712*

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Enfuvirtide Acetate Solubility: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low solubility of **Enfuvirtide Acetate** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my **Enfuvirtide Acetate** not dissolving in water?

A1: **Enfuvirtide Acetate** has negligible solubility in pure water.[1][2] Its chemical structure, a 36-amino acid peptide, contributes to its poor aqueous solubility.[2] For successful reconstitution, specific protocols involving sterile water and gentle agitation are necessary, and even then, the process can be lengthy.[3][4]

Q2: What is the recommended solvent for reconstituting **Enfuvirtide Acetate** for in-vivo and in-vitro use?

A2: For subcutaneous injection, **Enfuvirtide Acetate** should be reconstituted with 1.1 mL of Sterile Water for Injection to yield a final concentration of 90 mg/mL.[5][6][7] For in vitro laboratory experiments, Dimethyl Sulfoxide (DMSO) can be used to achieve a concentration of

100 mg/mL.[8][9] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[8]

Q3: How long should it take for **Enfuvirtide Acetate** to dissolve?

A3: The reconstitution process can take up to 45 minutes.[3][4] It is crucial to allow the vial to stand until the powder completely dissolves. Gentle rolling of the vial between the hands can aid dissolution, but vigorous shaking should be avoided to prevent foaming.[4]

Q4: My reconstituted solution is not clear. What should I do?

A4: A properly reconstituted solution of **Enfuvirtide Acetate** should be clear, colorless, and free of bubbles or particulate matter.[3][4][7] If the solution appears cloudy, contains particles, or is discolored, it should not be used. This may indicate incomplete dissolution or potential degradation. Ensure the correct reconstitution procedure was followed and that the product has not expired.

Q5: Can I heat or sonicate the solution to speed up dissolution?

A5: The product information for the commercial formulation, Fuzeon®, advises against microwaving or putting the vial in hot water.[3] While some general laboratory practices for dissolving compounds involve gentle heating or sonication, there is no specific recommendation for this with **Enfuvirtide Acetate**. Such methods could potentially degrade the peptide. Adhering to the recommended gentle rolling and allowing sufficient time for dissolution is the safest approach.

Q6: What is the impact of pH on **Enfuvirtide Acetate** solubility?

A6: The solubility of **Enfuvirtide Acetate** is highly dependent on pH. While its solubility in pure water is negligible, it increases significantly in buffered solutions.[1] For instance, in a buffer at pH 7.5, the solubility ranges from 85-142 mg/100 mL.[1] Some laboratory protocols suggest adjusting the pH to 10 with 1 M NaOH to achieve a concentration of 33.33 mg/mL in water.[9] Formulating the peptide in an alkaline solution (pH 9) has been noted as a strategy to overcome its limited solubility.[10]

Q7: Can I store the reconstituted solution? If so, for how long and under what conditions?

A7: Once reconstituted with Sterile Water for Injection, the solution should be used immediately. If immediate use is not possible, it can be stored in the original vial in a refrigerator (36°F to 46°F or 2°C to 8°C) for up to 24 hours.[3][5] The reconstituted solution should not be frozen.[3] Before use, the refrigerated solution should be allowed to return to room temperature and inspected again for clarity.[3]

Q8: Are there any formulation strategies to improve the aqueous solubility of **Enfuvirtide Acetate**?

A8: Yes, chemical modification, specifically PEGylation (conjugation with polyethylene glycol), has been shown to significantly enhance the aqueous solubility of Enfuvirtide to ≥ 3 mg/mL.[2][11][12] Other strategies for improving the solubility of poorly soluble active pharmaceutical ingredients include the use of excipients such as polysorbates and various polymers.[13][14][15]

Quantitative Solubility Data

The following tables summarize the solubility of **Enfuvirtide Acetate** in various solvents and conditions.

Table 1: Solubility in Aqueous and Organic Solvents

Solvent	Concentration	Remarks
Pure Water	Negligible / < 0.1 mg/mL[1][16]	
Buffer (pH 7.5)	85-142 mg/100 mL[1]	
Water (pH 10)	33.33 mg/mL	
DMSO	100 mg/mL[8][9]	Use of fresh, moisture-free DMSO is critical.[8]
Ethanol	Insoluble[8]	

Table 2: Impact of Formulation Strategy on Solubility

Formulation Strategy	Resulting Solubility	Reference
PEGylation	≥3 mg/mL	[2] [11] [12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized **Enfuvirtide Acetate** for Subcutaneous Administration

Objective: To prepare a 90 mg/mL solution of **Enfuvirtide Acetate** for injection.

Materials:

- Vial of lyophilized **Enfuvirtide Acetate** (108 mg)
- 1.1 mL of Sterile Water for Injection
- Syringe and needle

Procedure:

- Visually inspect the vial of lyophilized powder to ensure it is intact.
- Using a syringe, draw up 1.1 mL of Sterile Water for Injection.
- Inject the Sterile Water for Injection into the vial of **Enfuvirtide Acetate**.
- Gently tap the vial for 10 seconds and then gently roll it between the hands to ensure all the powder comes into contact with the liquid.[\[4\]](#) Do not shake vigorously to avoid foaming.[\[6\]](#)
- Allow the vial to stand until the powder completely dissolves. This may take up to 45 minutes.[\[3\]](#)[\[4\]](#) The process can be expedited by gently rolling the vial between the hands until the product is fully dissolved.[\[4\]](#)
- The final solution should be clear, colorless, and free of any particulate matter or bubbles.[\[3\]](#)
[\[4\]](#)[\[7\]](#)

- If not for immediate use, store the reconstituted solution in the refrigerator and use within 24 hours.[\[3\]](#)[\[5\]](#)

Protocol 2: Preparation of a Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a high-concentration stock solution of **Enfuvirtide Acetate** for laboratory use.

Materials:

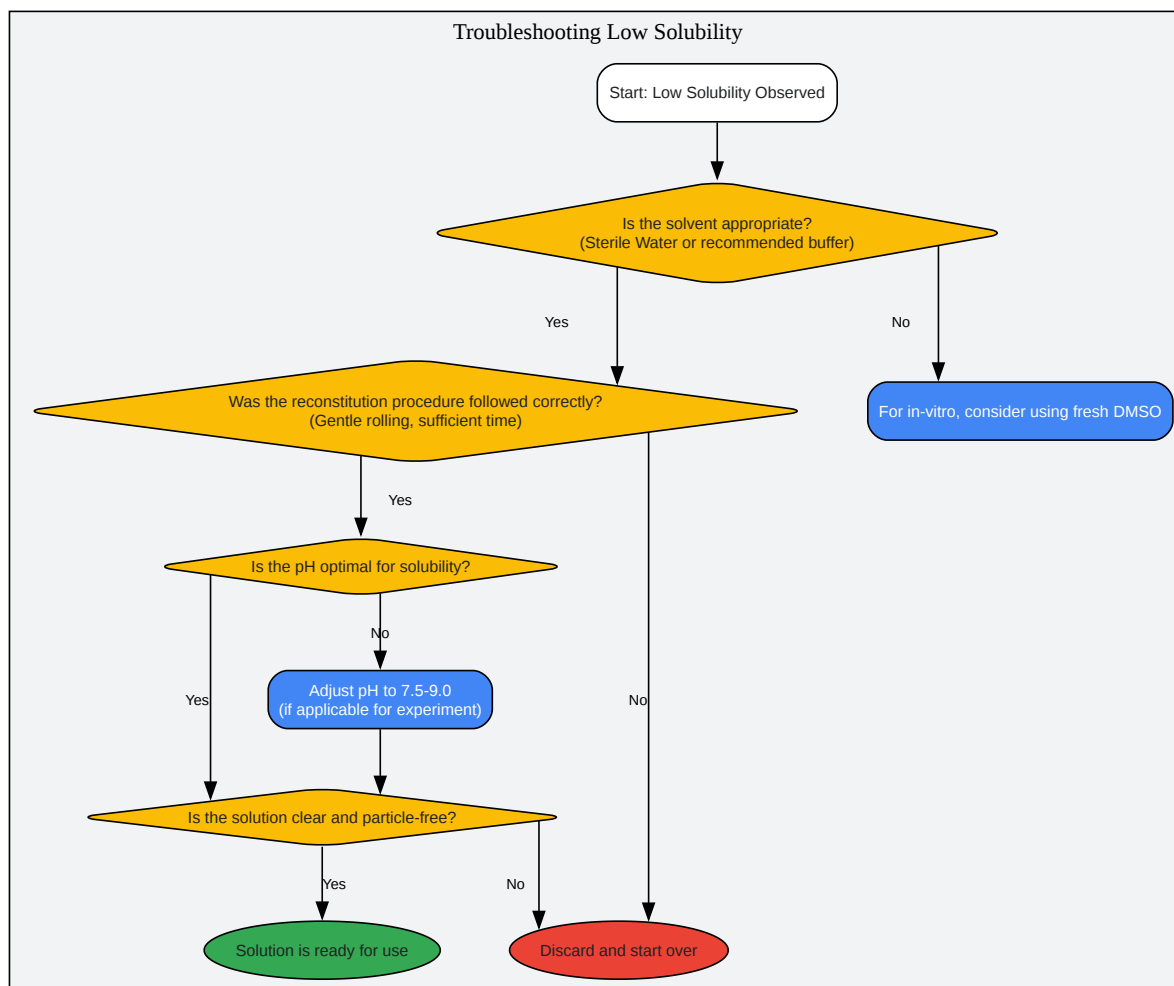
- **Enfuvirtide Acetate** powder
- Fresh, anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer (optional)
- Ultrasonic bath (optional)

Procedure:

- Weigh the desired amount of **Enfuvirtide Acetate** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[\[8\]](#)[\[9\]](#)
- To aid dissolution, the solution can be gently vortexed or sonicated if necessary.
- Ensure the solution is clear and free of any undissolved particles before use.
- For storage, it is recommended to prepare fresh solutions.[\[8\]](#) If storage is necessary, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[\[9\]](#)[\[16\]](#)

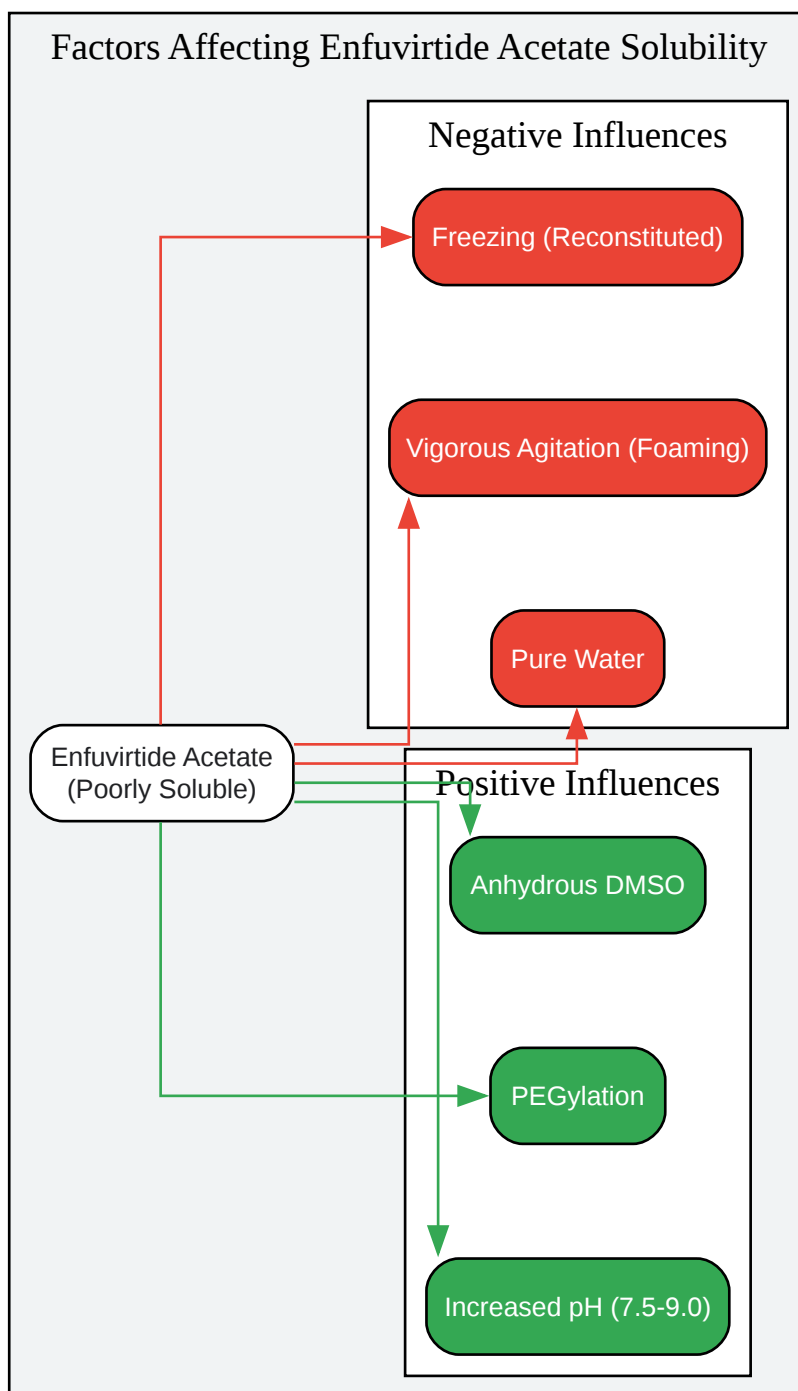
Visual Guides

The following diagrams illustrate key concepts and workflows related to **Enfuvirtide Acetate** solubility.



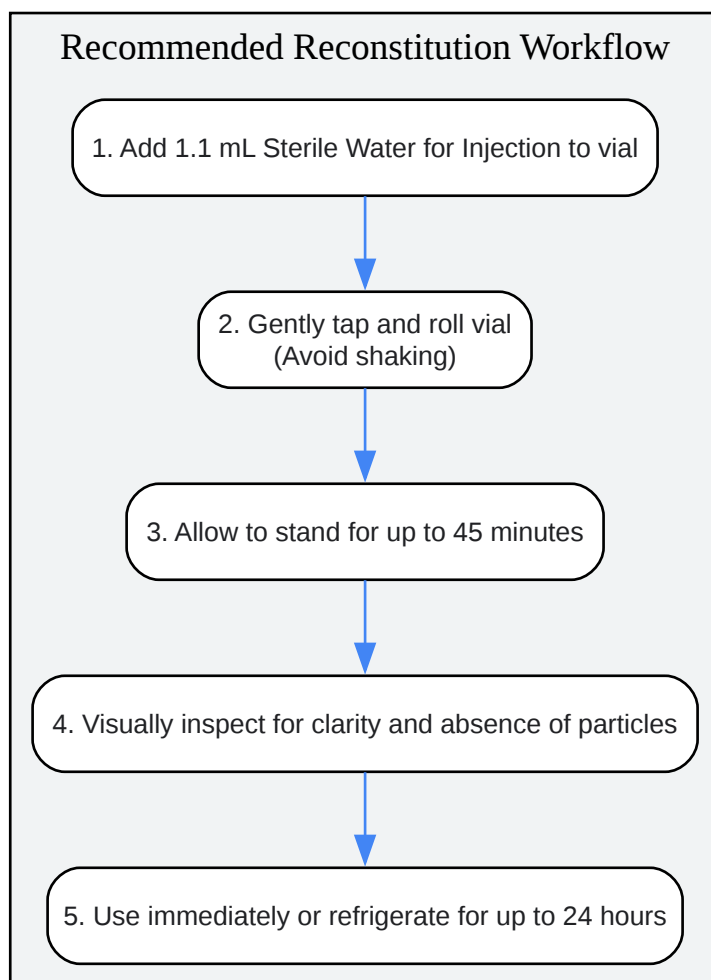
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Caption: Troubleshooting workflow for low solubility of **Enfuvirtide Acetate**.



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Caption: Factors influencing the solubility of **Enfuvirtide Acetate**.



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Caption: Standard workflow for reconstituting **Enfuvirtide Acetate**.

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